molecular formula C25H26N4O5S B2941868 3-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide CAS No. 868213-41-6

3-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide

Cat. No. B2941868
CAS RN: 868213-41-6
M. Wt: 494.57
InChI Key: BIGOLOQWFYCJJF-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide is a useful research compound. Its molecular formula is C25H26N4O5S and its molecular weight is 494.57. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anticancer Activity

A series of novel derivatives, including 3-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide, have shown promising antioxidant and anticancer activities. In particular, compounds with semicarbazide, thiosemicarbazide, thiadiazole, triazolone, triazolethione, thiophenyltriazole, furan, and other moieties have been synthesized and evaluated. Notably, certain compounds exhibited antioxidant activity surpassing that of ascorbic acid and demonstrated significant cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, highlighting their potential for therapeutic development (Tumosienė et al., 2020).

Organometallic Complexes and Antimicrobial Activity

Innovative sulfonamides with a 3,4-dimethoxyphenyl moiety have been designed and synthesized, leading to the creation of novel ruthenium(II) and rhenium(I) carbonyl chloride complexes. These complexes were extensively characterized and evaluated for their antimicrobial properties. Remarkably, certain compounds exhibited modest antimicrobial activity against methicillin-resistant Staphylococcus aureus, providing insights into the development of new antimicrobial agents and expanding the understanding of organometallic chemistry's role in pharmacology (Miller et al., 2019).

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Derivatives containing a bidentate pyridyl-triazole pocket have shown notable affinity for vascular endothelial growth factor receptor (VEGFR)-2, indicating potential applications in inhibiting angiogenesis. Compounds with enhanced AT2 affinity demonstrated significant inhibition of VEGFR-2, surpassing conventional inhibitors like dasatinib. This discovery opens new avenues for targeting angiogenesis-related pathologies, including cancer and ocular diseases, by modulating VEGFR-2 activity (Ghorab et al., 2016).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O5S/c1-31-18-9-6-16(7-10-18)24-27-25(29-28-24)35-22(14-23(30)26-15-19-5-4-12-34-19)17-8-11-20(32-2)21(13-17)33-3/h4-13,22H,14-15H2,1-3H3,(H,26,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGOLOQWFYCJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NN2)SC(CC(=O)NCC3=CC=CO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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